N-Benzyl-2-bromo-2-methylpropanamide
Overview
Description
N-Benzyl-2-bromo-2-methylpropanamide is a chemical compound with the molecular formula C11H14BrNO . It has a molecular weight of 256.14 g/mol . The IUPAC name for this compound is N-benzyl-2-bromo-2-methylpropanamide .
Molecular Structure Analysis
The InChI code for N-Benzyl-2-bromo-2-methylpropanamide is 1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) . The canonical SMILES structure is CC©(C(=O)NCC1=CC=CC=C1)Br .Physical And Chemical Properties Analysis
N-Benzyl-2-bromo-2-methylpropanamide has a topological polar surface area of 29.1 Ų . It has a complexity of 198 . The compound is solid at room temperature .Scientific Research Applications
Photocyclization Studies
N-Benzyl-2-bromo-2-methylpropanamide has been studied for its role in photochemical reactions. Nishio et al. (2005) investigated the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which include N-Benzyl-2-bromo-2-methylpropanamide. They found that these compounds undergo dehydrobromination, cyclization, and bromo-migration upon irradiation (Nishio, Koyama, Sasaki, & Sakamoto, 2005).
Biological Activities
In another study, Arayne et al. (2017) synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, including compounds related to N-Benzyl-2-bromo-2-methylpropanamide, and evaluated their antihistaminic and anticholinergic activity. This suggests potential biological applications for derivatives of N-Benzyl-2-bromo-2-methylpropanamide (Arayne, Sultana, Shehnaz, Mandukhail, Gilani, & Haider, 2017).
Synthesis and Structure Analysis
Further research by Esteves et al. (2007) involved the controlled-potential reduction of related compounds, leading to derivatives in high yields, indicating the importance of N-Benzyl-2-bromo-2-methylpropanamide in synthetic chemistry (Esteves, Ferreira, & Medeiros, 2007).
Antifungal Activity
Ienascu et al. (2018) synthesized derivatives of N-Benzyl-2-bromo-2-methylpropanamide and assessed their antifungal activity. This research highlights the potential medicinal applications of compounds derived from N-Benzyl-2-bromo-2-methylpropanamide (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-benzyl-2-bromo-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWYPSSDQOXOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208859 | |
Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-bromo-2-methylpropanamide | |
CAS RN |
60110-37-4 | |
Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060110374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-bromo-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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